REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][NH:6][CH2:7]2.[C:12](OCC)(=[O:14])[CH3:13]>>[C:12]([N:6]1[CH2:5][CH2:4][C:3]2[C:8](=[CH:9][CH:10]=[CH:11][C:2]=2[NH2:1])[CH2:7]1)(=[O:14])[CH3:13]
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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NC1=C2CCNCC2=CC=C1
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
was heated
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Type
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TEMPERATURE
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Details
|
under reflux for 24 hours
|
Duration
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24 h
|
Type
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FILTRATION
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Details
|
The cooled, filtered solution
|
Type
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CUSTOM
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Details
|
was evaporated under reduced pressure to a small volume
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Type
|
CUSTOM
|
Details
|
The residual oil was purified by elution from a silica column with ethyl acetate/methanol
|
Type
|
CUSTOM
|
Details
|
mixtures followed by crystallisation from ethyl acetate
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CC2=CC=CC(=C2CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |